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Kenyaite

CO₂ adsorption gas separation layered silicate

Kenyaite (CAS 12285-95-9) is a synthetic layered sodium polysilicate hydrate with the idealized formula Na₂Si₂₂O₄₁(OH)₈·6H₂O (or Na₁₆[Si₁₆₀O₃₂₀(OH)₁₆]·64H₂O per unit cell). It belongs to the family of hydrous layered alkali silicates, characterized by thick, non-porous silicate layers with a thickness of 15.9 Å and a silicon Q⁴:Q³ ratio of 4.0.

Molecular Formula C15H16
Molecular Weight 0
CAS No. 12285-95-9
Cat. No. B1172208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKenyaite
CAS12285-95-9
SynonymsKenyaite
Molecular FormulaC15H16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kenyaite (CAS 12285-95-9): Layered Sodium Silicate Procurement and Technical Differentiation Overview


Kenyaite (CAS 12285-95-9) is a synthetic layered sodium polysilicate hydrate with the idealized formula Na₂Si₂₂O₄₁(OH)₈·6H₂O (or Na₁₆[Si₁₆₀O₃₂₀(OH)₁₆]·64H₂O per unit cell) [1]. It belongs to the family of hydrous layered alkali silicates, characterized by thick, non-porous silicate layers with a thickness of 15.9 Å and a silicon Q⁴:Q³ ratio of 4.0 [2]. Structurally resolved in 2021 via Rietveld refinement, kenyaite crystallizes in the monoclinic system (space group Fdd2) with lattice parameters a₀ = 10.080(1) Å, b₀ = 79.383(8) Å, and c₀ = 10.604(1) Å [2]. The compound is primarily produced via hydrothermal synthesis in the SiO₂–Na₂O/K₂O–H₂O system and is distinguished from its closest analogs—magadiite, kanemite, and octosilicate (RUB-18)—by its specific layer stacking arrangement, interlayer cation coordination environment, and resultant physicochemical properties that directly influence its suitability for specific industrial and research applications [3].

Why Generic Layered Silicate Substitution Fails: Structural and Performance Differentiation of Kenyaite (CAS 12285-95-9) Versus Magadiite and Kanemite


Generic substitution among layered sodium silicates—specifically between kenyaite, magadiite, and kanemite—is technically unsound due to fundamental differences in their crystal structures, interlayer cation coordination, and surface chemistry that produce divergent performance characteristics in adsorption, catalysis, and ion-exchange applications. While all three compounds share a layered silicate framework, kenyaite possesses a substantially thicker silicate layer (15.9 Å) [1], a distinct interlayer arrangement featuring bands of edge-sharing [Na(H₂O)₆/₁.₅] octahedra [1], and a higher sodium coordination number of six compared to five in kanemite [2]. These structural distinctions manifest as measurable differences in specific surface area (kenyaite: 32 m²/g; magadiite: 23 m²/g; H-kenyaite: 105 m²/g; H-magadiite: 32 m²/g) [3], effective pore ring size (kenyaite: ~3.5 Å; magadiite: <3.2 Å) [3], and gas adsorption behavior where argon forms commensurate ordered films on kenyaite and magadiite basal planes but not on kanemite [4]. Consequently, a procurement decision based solely on class membership without quantitative differentiation risks selecting a material with suboptimal or entirely unsuitable properties for the intended application.

Kenyaite (CAS 12285-95-9): Quantitative Comparative Evidence for Scientific Selection and Procurement


Kenyaite vs. Magadiite: Superior CO₂ Adsorption Capacity and Larger Effective Pore Size

In direct comparative gas adsorption studies, kenyaite demonstrated substantially higher CO₂ uptake than magadiite at 25 °C, attributed to its larger effective pore ring size of approximately 3.5 Å compared to less than 3.2 Å for the magadiite-type structure [1]. This structural difference enables selective molecular sieving behavior that favors kenyaite for applications requiring enhanced CO₂ capture or size-selective adsorption [1].

CO₂ adsorption gas separation layered silicate molecular sieving

Kenyaite vs. Magadiite: Higher N₂ BET Surface Area in Both Na-Form and Proton-Exchanged Form

N₂ adsorption isotherms at -196 °C revealed that sodium-form kenyaite exhibits a specific surface area of 32 m²/g, which is approximately 39% higher than the 23 m²/g measured for magadiite under identical conditions [1]. The difference becomes even more pronounced after acid treatment to remove interlayer alkali ions: H-kenyaite achieved a surface area of 105 m²/g, a 228% increase relative to its sodium form, whereas H-magadiite reached only 32 m²/g, just a 39% increase from its sodium form [1].

surface area adsorption ion exchange BET analysis

Kenyaite vs. Kanemite: Commensurate Argon Adsorption and Higher Sodium Coordination Number

High-resolution argon adsorption studies demonstrate that argon forms a highly organized, commensurate film on the basal planes of kenyaite and magadiite, whereas kanemite does not exhibit this ordered adsorption behavior [1]. This indicates that kenyaite and magadiite share surface structural features (open six-membered rings) that are absent or differently configured in kanemite [1]. Complementarily, ²³Na NMR spectroscopy establishes that sodium cations in kenyaite have a coordination number of six, compared to five in kanemite [2], reflecting distinct interlayer hydration and cation environments that influence ion-exchange behavior and intercalation chemistry.

surface heterogeneity argon adsorption NMR spectroscopy cation coordination

Kenyaite vs. Magadiite: Higher Thermal Stability in As-Synthesized Form

Thermal characterization of hydrothermally synthesized kenyaite and magadiite indicates that single-phase kenyaite maintains structural stability up to 350 °C, whereas magadiite under identical synthesis conditions exhibits stability only up to 250 °C [1]. This 100 °C difference in thermal tolerance is a direct consequence of kenyaite's thicker silicate layers and distinct interlayer hydrogen-bonding network [2].

thermal stability thermogravimetric analysis catalyst support high-temperature applications

Kenyaite vs. Magadiite: Er³⁺-Framework Retention and Superior Catalytic Performance in Knoevenagel Condensation

In the Knoevenagel condensation of butyraldehyde with ethyl cyanoacetate, Er³⁺-containing kenyaite exhibited superior catalytic performance compared to Er³⁺-containing magadiite [1]. This performance differential is mechanistically attributed to stronger Si–Er affinity in the kenyaite framework, which prevents Er³⁺ leaching during the reaction, whereas Er³⁺ in magadiite leaches into the reaction medium, reducing catalytic activity [1]. Under optimized conditions (100 mg catalyst, 1:1 molar ratio, toluene solvent, 90 °C), Er³⁺-kenyaite maintained structural integrity and sustained high catalytic activity [1].

heterogeneous catalysis Knoevenagel condensation erbium doping α,β-unsaturated esters

Organo-Kenyaite: 30-Fold Enhancement in Dye Removal Capacity via Intercalation

Organic modification of kenyaite with cetyltrimethylammonium (C₁₆TMA⁺) cations dramatically enhances its adsorption performance. Unmodified Na-kenyaite exhibited an eosin dye removal capacity of 2 mg/g, whereas C₁₆TMA-kenyaite achieved 60 mg/g—a 30-fold (3000%) increase [1]. The organic cation content reached a plateau of 0.66 mmol/g at C₁₆TMAOH concentrations ≥0.25 mM [1]. The intercalated C₁₆TMA⁺ cations adopted a tilted arrangement at 42° relative to the silicate layers and exhibited thermal stability up to 200 °C [1].

organo-modification dye removal eosin adsorption environmental remediation

Kenyaite (CAS 12285-95-9): Evidence-Based Application Scenarios for Research and Industrial Procurement


High-Surface-Area Catalyst Support Requiring Post-Synthetic Acid Activation

When a catalyst support material requires high specific surface area after acid treatment to maximize active site dispersion, kenyaite is the preferred choice over magadiite. The quantitative evidence demonstrates that H-kenyaite achieves a surface area of 105 m²/g, compared to only 32 m²/g for H-magadiite—a 228% advantage [1]. This differential is critical for applications such as noble metal dispersion in hydrocarbon combustion catalysts, where surface area directly correlates with catalytic site density and reaction efficiency [2].

Trivalent Cation-Doped Heterogeneous Catalysis Requiring Minimal Metal Leaching

For catalytic processes employing trivalent cations (e.g., Er³⁺, Co³⁺, Al³⁺) incorporated into layered silicate frameworks, kenyaite is the superior substrate relative to magadiite. The direct comparative evidence shows that Er³⁺ is retained within the kenyaite framework during Knoevenagel condensation reactions due to strong Si–Er affinity, whereas Er³⁺ leaches from magadiite, compromising catalyst stability and activity [3]. This makes kenyaite the appropriate selection for reactions where metal leaching would contaminate products or necessitate costly catalyst regeneration.

Organo-Modified Adsorbents for Anionic Organic Pollutant Removal

For environmental remediation applications targeting anionic dyes or organic pollutants, organo-modified kenyaite delivers a 30-fold performance enhancement over unmodified Na-kenyaite [4]. The C₁₆TMA-kenyaite system achieves an eosin removal capacity of 60 mg/g with a plateau organic loading of 0.66 mmol/g and maintains thermal stability up to 200 °C [4]. This quantification enables direct cost-benefit analysis when evaluating kenyaite-based adsorbents against alternative organo-clay systems.

CO₂ Capture and Size-Selective Molecular Sieving in the 3.2–3.5 Å Range

When gas separation applications require selective adsorption or molecular sieving with pore apertures in the ~3.2–3.5 Å range, kenyaite is functionally distinct from magadiite. Kenyaites larger effective pore ring size (~3.5 Å versus <3.2 Å for magadiite) and substantially higher CO₂ adsorption capacity at 25 °C [1] make it the appropriate choice for CO₂ capture from mixed gas streams or for size-exclusion processes where magadiite would exclude target molecules. This structural differentiation provides a clear procurement criterion for gas separation material selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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